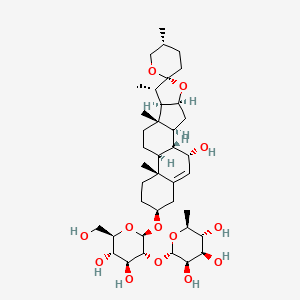

Sansevierin A

Description

Structure

2D Structure

Properties

Molecular Formula |

C39H62O13 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,20S)-20-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O13/c1-17-6-11-39(47-16-17)18(2)28-25(52-39)14-23-27-22(8-10-38(23,28)5)37(4)9-7-21(12-20(37)13-24(27)41)49-36-34(32(45)30(43)26(15-40)50-36)51-35-33(46)31(44)29(42)19(3)48-35/h13,17-19,21-36,40-46H,6-12,14-16H2,1-5H3/t17-,18+,19+,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |

InChI Key |

URNUXDFCHWVPIM-SKCSWGLRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4[C@@H](C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)C)OC1 |

Synonyms |

sansevierin A |

Origin of Product |

United States |

Quantitative Assessment of Sansevierin a in Natural Sources Yields

The amount of Sansevierin A present in its natural source can be quantified following the extraction and purification processes. Research involving the bioactivity-directed isolation of compounds from Sansevieria ehrenbergii has provided specific data on the yield of this compound. From a methanol-dichloromethane extract of the plant, the yield of this compound was determined to be approximately 10⁻⁵ %. acs.org This low yield underscores the need for highly efficient and sensitive isolation techniques to obtain the compound for research purposes.

Table 1: Quantitative Yield of this compound

| Compound Name | Source Plant | Yield (%) | Reference |

|---|

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol (B129727) |

| Dichloromethane |

| Acetonitrile |

Biosynthesis and Metabolic Pathways of Sansevierin a

Proposed Biosynthetic Precursors to Steroidal Saponins (B1172615)

The construction of the steroidal backbone of saponins like Sansevierin A originates from primary metabolism. mdpi.com The entire carbon framework is ultimately derived from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in the cytoplasm or from pyruvate (B1213749) and glyceraldehyde-3-phosphate via the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.comresearchgate.net These pathways converge to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.commonash.edu

A series of condensation reactions leads to the formation of the 30-carbon linear precursor, squalene (B77637). mdpi.com Squalene undergoes epoxidation by the enzyme squalene epoxidase to form 2,3-oxidosqualene (B107256), a critical branch point in triterpenoid (B12794562) and sterol biosynthesis. nih.govmonash.edu In the dedicated pathway for sterols and steroidal saponins, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to form the tetracyclic triterpenoid, cycloartenol. nih.govmonash.edu Cycloartenol serves as the primary precursor for all phytosterols (B1254722) in plants. monash.edu Through a series of subsequent enzymatic modifications, including demethylations and isomerizations, cycloartenol is converted into cholesterol. nih.govmonash.edu Cholesterol is now widely recognized as the direct and crucial precursor for the biosynthesis of the C27 steroidal saponin (B1150181) aglycones found in many monocotyledonous plants, including those of the genera Dracaena and Sansevieria. nih.govmdpi.com

Table 1: Key Biosynthetic Precursors for Steroidal Saponins

| Precursor | Role in Pathway | Source Pathway |

|---|---|---|

| Acetyl-CoA | Initial 2-carbon unit | Mevalonate (MVA) Pathway mdpi.comresearchgate.net |

| Pyruvate / Glyceraldehyde-3-Phosphate | Initial carbon units | Methylerythritol 4-Phosphate (MEP) Pathway mdpi.com |

| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | 5-carbon isoprenoid building blocks | MVA and MEP Pathways mdpi.commonash.edu |

| Farnesyl Diphosphate (FPP) | 15-carbon intermediate | Condensation of IPP and DMAPP units mdpi.com |

| Squalene | 30-carbon linear triterpenoid precursor | Condensation of two FPP units mdpi.commonash.edu |

| 2,3-Oxidosqualene | Cyclization precursor, key branch point | Epoxidation of squalene nih.govmdpi.com |

| Cycloartenol | First cyclic precursor in sterol synthesis | Cyclization of 2,3-oxidosqualene nih.govmonash.edu |

| Cholesterol | Dedicated 27-carbon precursor for steroidal saponins | Modification of cycloartenol nih.govmdpi.com |

Enzymatic Systems Implicated in Steroidal Saponin Formation

The conversion of cholesterol into the vast diversity of steroidal saponins is orchestrated by several key families of enzymes. tandfonline.com These enzymes are responsible for tailoring the core steroidal structure and attaching the characteristic sugar moieties.

Cytochrome P450 Monooxygenases (CYP450s): This large and versatile superfamily of enzymes is critical for the structural diversification of the steroidal aglycone (sapogenin). mdpi.comresearchgate.net They catalyze a wide range of oxidative reactions, including hydroxylations, which are essential for forming the spirostanol (B12661974) or furostanol skeleton. nih.gov For instance, the oxidations at carbons C-16, C-22, and C-26 of the cholesterol backbone are key steps that lead to the formation of the characteristic spiroacetal moiety of spirostanol saponins like this compound. mdpi.com Further hydroxylations and other modifications at various positions on the steroid nucleus, such as at C-1, C-5, C-7, or C-12, contribute to the immense structural variety observed in this class of compounds. nih.govnih.gov

UDP-glycosyltransferases (UGTs): Glycosylation is typically the final step in saponin biosynthesis and is carried out by UGTs. mdpi.commonash.edu These enzymes transfer sugar residues, such as glucose, rhamnose, xylose, or arabinose, from an activated UDP-sugar donor to the sapogenin. researchgate.netmdpi.com The process is sequential, building linear or branched sugar chains attached to hydroxyl groups on the aglycone. science.gov This glycosylation step is crucial as it significantly impacts the solubility, stability, and biological activity of the final saponin molecule. mdpi.com The specific number, type, and linkage of sugars are defining features of each unique saponin.

Oxidosqualene Cyclases (OSCs): While their primary role is upstream in the pathway, OSCs are fundamental to directing carbon flux towards steroidal saponin synthesis. tandfonline.com The enzyme cycloartenol synthase (CAS), an OSC, specifically catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, thereby committing the precursor to the sterol and steroidal saponin pathway, as opposed to the pathways for other triterpenoids. nih.govmdpi.com

Table 2: Major Enzymatic Systems in Steroidal Saponin Biosynthesis

| Enzyme Family | General Function | Specific Role in Steroidal Saponin Pathway |

|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene | e.g., Cycloartenol synthase (CAS) forms the initial tetracyclic sterol precursor. nih.govmdpi.com |

| Cytochrome P450s (CYP450s) | Oxidation and Hydroxylation | Catalyze modifications of the cholesterol skeleton to form the sapogenin core. mdpi.comresearchgate.net |

| UDP-glycosyltransferases (UGTs) | Glycosylation (sugar attachment) | Transfer sugar moieties to the sapogenin, forming the final saponin. mdpi.commonash.edu |

Genetic Basis of Steroidal Saponin Biosynthesis in Sansevieria species

The genetic foundation for steroidal saponin biosynthesis is complex, often involving genes from the enzyme families mentioned above, which can be organized into biosynthetic gene clusters. tandfonline.com However, research into the specific genes and regulatory networks in Sansevieria species remains limited. nih.gov A significant challenge is the lack of assembled genomes for most plants containing these compounds, including those in the Sansevieria genus. nih.gov

Despite this gap, some progress has been made. A notable discovery was the identification and characterization of a glucosyltransferase from Sansevieria trifasciata, designated SaGT4A. researchgate.net This enzyme is directly involved in steroidal saponin biosynthesis, as it has been shown to catalyze the 3-O-glucosylation of various steroidal sapogenins, including diosgenin (B1670711) and tigogenin. researchgate.net The expression of the SaGT4A gene was also found to respond to wounding stress, suggesting a role for these saponins in the plant's defense mechanisms. researchgate.net The discovery of SaGT4A represents the first cloning of a UGT involved in steroidal saponin formation from a Sansevieria species and provides a crucial molecular tool for further investigation. researchgate.net However, the genes encoding the upstream enzymes, such as the specific CYP450s responsible for creating the aglycone of this compound, have not yet been identified in Sansevieria.

Microbial Transformation of Steroidal Saponins Relevant to this compound

Microbial transformation is a powerful method for modifying the structure of natural products, including steroidal saponins. researchgate.netnih.gov Microorganisms such as fungi and bacteria possess diverse enzymatic systems, like glycosidases and oxidoreductases, that can catalyze reactions which are often difficult to achieve through conventional chemical means. frontiersin.orgresearchfloor.org Common transformations include the hydrolysis of sugar chains (deglycosylation) to produce saponins with fewer sugar units or the core aglycone, and the hydroxylation or oxidation of the steroid nucleus. nih.govresearchfloor.org

This field is particularly relevant to this compound due to a fascinating finding from a study on the fermentation of Paridis Rhizoma (a different plant species) with an endophytic fungus, Fusarium sp. C39. frontiersin.orgnih.gov In the metabolic analysis of the fermented product, a compound with a mass-to-charge ratio and fragmentation pattern matching that of this compound was identified. nih.gov This suggests that fungal enzymes from Fusarium are capable of transforming the existing saponins in Paridis Rhizoma into a structure identical to this compound. frontiersin.orgnih.gov The study speculated that glycosidases, glycosyltransferases, and oxidoreductases from the fungus were responsible for altering the configurations, sugar chains, and substituents of the starting steroidal saponins to produce the final compounds. frontiersin.org This finding opens the possibility that microbial interactions in the plant's environment could play a role in the metabolic profile of Sansevieria or that such microbes could be used in biotechnological processes to produce this compound. frontiersin.org

Table 3: Examples of Microbial Transformation Reactions on Steroidal Saponins

| Microorganism | Substrate Type | Transformation Type | Reference |

|---|---|---|---|

| Aspergillus oryzae | Protodioscin (Furostanol Saponin) | Hydrolysis of various sugar groups | nih.gov |

| Absidia coerulea | Saponins from Dioscorea zingiberensis | Conversion to produce five new steroidal saponins | nih.gov |

| Fusarium sp. C39 | Saponins from Paridis Rhizoma | Alteration of sugar chains and aglycone substituents, yielding a compound identified as this compound | frontiersin.orgnih.gov |

Structural Elucidation and Spectroscopic Characterization Methodologies of Sansevierin a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. nih.govresearchgate.netuniv-lyon1.fr For Sansevierin A, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial in piecing together its steroidal and glycosidic components. researchgate.net

1D NMR Techniques (¹H and ¹³C NMR)

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental layer of structural information.

The ¹H NMR spectrum of a steroidal saponin (B1150181) like this compound reveals characteristic signals for the steroid nucleus and the sugar moieties. mdpi.com Key diagnostic signals in the upfield region (typically δ 0.5–1.7 ppm) correspond to the methyl groups at positions C-18, C-19, C-21, and C-27 of the steroidal backbone. mdpi.com The presence of a 6-deoxy-sugar, such as rhamnose, would be indicated by an additional doublet for its methyl group in this region. mdpi.com

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, a critical piece of data for determining the molecular formula. emerypharma.com For saponins (B1172615), the anomeric carbons of the sugar units resonate in a distinct region (δC 96–112 ppm), which helps in determining the number of monosaccharide units present. mdpi.com The chemical shift of the C-22 carbon is particularly indicative of the aglycone type; for spirostanol (B12661974) glycosides like this compound, this signal typically appears below δc 110. mdpi.com Other oxygenated carbons of the sugar units are found in the δC 60–90 ppm range. mdpi.com

A representative, though generalized, dataset for steroidal saponins is presented below:

| Assignment | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| Steroidal CH₃ | 0.5 - 1.7 | 10 - 30 |

| Sugar CH₂OH | ~3.5 - 4.5 | ~62.5 |

| Sugar CH₂O | ~3.5 - 4.5 | ~68 |

| Anomeric H | ~4.5 - 5.5 | - |

| Anomeric C | - | 96 - 112 |

| C-22 (Spirostanol) | - | < 110 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the precise connectivity between atoms within the molecule. researchgate.netslideshare.netprinceton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). sdsu.edu It is instrumental in tracing the spin systems within each monosaccharide unit and mapping the proton-proton connectivities throughout the steroidal skeleton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This powerful technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close to each other in space, irrespective of whether they are connected through bonds. researchgate.net This provides crucial information about the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid nucleus and the conformation of the glycosidic linkages. researchgate.net

Through the combined interpretation of these 1D and 2D NMR datasets, the complete covalent structure and relative stereochemistry of this compound can be meticulously assembled. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight and elemental composition of a compound, and offers valuable structural information through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/ESI-MS/MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly well-suited for the analysis of large and polar molecules like saponins. nih.govnih.gov It typically provides a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, from which the exact molecular weight can be determined with high accuracy. This precision allows for the confident proposal of a molecular formula. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments are then performed on the parent ion. nih.gov In this process, the selected ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For steroidal saponins, the fragmentation pattern is often characterized by the sequential loss of the sugar units from the glycosidic chain. mdpi.commdpi.com The mass difference between the fragment ions corresponds to specific sugar residues (e.g., a loss of 162 Da for a hexose (B10828440) unit, 146 Da for a deoxyhexose unit, and 132 Da for a pentose (B10789219) unit), which allows for the determination of the sugar sequence in the oligosaccharide chain. mdpi.comnih.gov

| Mass Loss (Da) | Corresponding Sugar Unit |

| 162 | Hexose (e.g., Glucose, Galactose) |

| 146 | Deoxyhexose (e.g., Rhamnose) |

| 132 | Pentose (e.g., Arabinose, Xylose) |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been historically used for the analysis of non-volatile and thermally labile compounds like saponins. mdpi.com Similar to ESI-MS, it provides molecular weight information and can be used to deduce the sugar sequence through fragmentation analysis. acs.org While largely superseded by ESI for many applications, FAB-MS can still provide complementary data for structural elucidation. researchgate.net

Chiroptical Methods for Absolute Configuration and Stereochemical Analysis (e.g., Electronic Circular Dichroism (CD))

Chiroptical methods are crucial for determining the three-dimensional arrangement of atoms in chiral molecules. Electronic Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, is a powerful tool for assigning the absolute configuration of complex natural products. researchgate.netresearchgate.net

The process of using CD for stereochemical analysis involves several key steps. researchgate.net Initially, the experimental CD spectrum of the compound is recorded. This spectrum, which shows positive or negative peaks (known as Cotton effects), is a unique fingerprint of the molecule's stereochemistry. The absolute configuration is then determined by comparing this experimental spectrum with theoretical spectra calculated for all possible stereoisomers of the molecule. researchgate.net Modern approaches utilize time-dependent density functional theory (TDDFT) for these calculations, which can predict the CD spectra of different conformers with high accuracy. researchgate.net The stereoisomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure.

Chemical Methods for Structural Confirmation (e.g., Hydrolysis)

Chemical methods, particularly hydrolysis, serve as a fundamental technique for deconstructing a complex glycoside like this compound into its constituent building blocks: the aglycone (sapogenin) and the individual sugar units. nih.gov This degradation simplifies the structural analysis by allowing each component to be identified separately.

Acid hydrolysis is the standard procedure employed for this purpose. nih.gov The reaction involves heating the saponin in an acidic solution, which cleaves the glycosidic bonds linking the sugar units to each other and to the aglycone. nih.gov The conditions for this reaction must be carefully controlled to ensure complete cleavage without causing unwanted degradation or the formation of artifacts. nih.gov

Typical Acid Hydrolysis Conditions for Steroidal Saponins

| Parameter | Condition |

|---|---|

| Acid | 1N HCl or 2N Trifluoroacetic Acid (TFA) |

| Solvent | Methanol (B129727) or Dioxane-H₂O (1:1) |

| Temperature | 80–95 °C |

| Duration | Several hours |

Table 1: General conditions for the acid hydrolysis of steroidal saponins. nih.gov

Following hydrolysis, the reaction mixture is separated into aqueous and organic fractions. The water-insoluble aglycone is extracted and its structure is identified using spectroscopic techniques, primarily NMR and mass spectrometry. The water-soluble fraction, containing the monosaccharides, is analyzed by methods such as thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization to determine the identity and ratio of the individual sugars. nih.gov

For this compound, acid hydrolysis yields one molecule of the aglycone, ruscogenin, and three distinct monosaccharides. The identity of these products confirms the constituent parts of the parent molecule.

Hydrolysis Products of this compound

| Product Type | Compound Name |

|---|---|

| Aglycone (Sapogenin) | Ruscogenin |

| Monosaccharide | D-glucose |

| Monosaccharide | D-xylose |

| Monosaccharide | L-rhamnose |

Table 2: Products obtained from the complete acid hydrolysis of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sansevistatin 1 |

| Sansevistatin 2 |

| Ruscogenin |

| D-glucose |

| D-xylose |

| L-rhamnose |

Table 3: List of chemical compounds mentioned in the article.

Synthetic Methodologies and Analog Development of Sansevierin a

Total Synthesis Strategies for Sansevierin A (if reported)

As of the current date, no successful total synthesis of this compound has been documented in peer-reviewed scientific journals. The subsequent sections on retrosynthetic analysis and stereoselective routes are therefore speculative, based on general principles of organic synthesis as applied to similar complex natural products.

Retrosynthetic Analysis and Key Disconnections

A hypothetical retrosynthetic analysis of this compound would likely begin with the disconnection of the glycosidic bonds, separating the steroidal aglycone from the sugar moieties. This is a common and logical first step in the retrosynthesis of saponins (B1172615). Further strategic disconnections on the steroidal core would aim to break it down into simpler, more readily available starting materials. Key bonds for disconnection would likely be those that simplify the complex ring system or those that can be formed stereoselectively.

Stereoselective and Stereospecific Synthetic Routes

The construction of the numerous stereocenters in this compound would be a critical aspect of any synthetic route. Chemists would need to employ a variety of modern stereoselective and stereospecific reactions to control the three-dimensional arrangement of atoms. This could involve the use of chiral catalysts, substrate-controlled reactions, and the incorporation of chiral pool starting materials.

Semi-synthesis and Derivatization Approaches of this compound

Without a reported total synthesis, there is also a lack of information on semi-synthetic approaches or the derivatization of this compound. Semi-synthesis, which involves modifying the naturally isolated compound, would be a viable strategy for producing derivatives if a sufficient supply of this compound could be obtained from its natural source.

Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are contingent on either a successful total synthesis or an efficient semi-synthetic route.

Design Principles for Analog Synthesis

The design of this compound analogs would likely be guided by the desire to explore structure-activity relationships. This would involve systematically modifying different parts of the molecule, such as the steroidal core or the sugar units, to understand their contribution to any biological activity.

Novel Methodologies in the Prospective Chemical Synthesis of this compound

As of the latest available research, a total chemical synthesis of the complex spirostanol (B12661974) saponin (B1150181), this compound, has not been reported in scientific literature. The intricate stereochemistry of its steroidal aglycone and the specific arrangement of its trisaccharide chain present significant challenges to synthetic chemists. However, the field of natural product synthesis is continually advancing, and several novel methodologies developed for other complex saponins could provide a strategic foundation for the eventual synthesis of this compound and its analogs.

The primary hurdles in synthesizing this compound lie in the stereocontrolled construction of the spiroketal moiety, the selective installation of hydroxyl groups on the steroid backbone, and the sequential, stereospecific glycosylation to attach the three distinct sugar units. Modern synthetic strategies that could be adapted to address these challenges are explored below.

Convergent Synthetic Strategies

A convergent approach is anticipated to be the most efficient pathway for the total synthesis of this compound. This would involve the independent synthesis of the steroidal aglycone and the oligosaccharide portion, followed by their coupling. This strategy allows for the optimization of reaction conditions for each major component separately before their unification, which is often a more practical approach for complex molecules than a linear synthesis.

Advanced Glycosylation Techniques

The construction of the trisaccharide chain and its subsequent attachment to the aglycone is a critical phase. Novel glycosylation methods that offer high yields and stereoselectivity would be essential. These could include:

Gold-catalyzed glycosylations: These methods have emerged as powerful tools for forming glycosidic bonds under mild conditions, often with excellent control over the anomeric stereochemistry.

Remote activation: This strategy involves the activation of a glycosyl donor at a position distant from the anomeric center, which can influence the stereochemical outcome of the glycosylation reaction, providing access to challenging glycosidic linkages.

A hypothetical retrosynthetic analysis for the glycosylation of this compound might involve the sequential coupling of protected monosaccharide units, as depicted in the following table:

| Step | Reactant 1 | Reactant 2 | Key Methodologies |

| 1 | Protected Rhamnose derivative | Protected Glucose derivative | Stereoselective glycosylation (e.g., Schmidt or NIS/TfOH promoted) |

| 2 | Protected Rhamno-glucosyl disaccharide | Protected Xylose derivative | Regioselective glycosylation |

| 3 | Fully assembled trisaccharide | This compound aglycone | Late-stage glycosylation coupling |

Stereocontrolled Aglycone Synthesis

The synthesis of the steroidal aglycone with its characteristic spiroketal system is another major challenge. Recent advancements in steroid chemistry could be leveraged, including:

Catalytic asymmetric reactions: The use of chiral catalysts to set key stereocenters on the steroid nucleus would be crucial. This could involve asymmetric hydrogenations, epoxidations, or dihydroxylations.

Ring-closing metathesis (RCM): RCM has become a powerful tool for the formation of various ring systems and could potentially be employed to construct one of the heterocyclic rings of the aglycone.

C-H activation/functionalization: Directing group-assisted C-H activation offers a novel and efficient way to introduce functional groups at specific positions on the steroid skeleton, bypassing the need for lengthy protecting group manipulations.

Development of this compound Analogs

While a total synthesis remains elusive, the development of analogs through semi-synthesis, starting from more readily available natural steroidal saponins, is a more immediate possibility. This approach would involve the chemical modification of the sugar moieties or the aglycone of a related, more abundant saponin to explore structure-activity relationships. For instance, enzymatic or chemical cleavage and re-elaboration of the sugar chains could yield a variety of analogs.

The pursuit of this compound's total synthesis will undoubtedly spur the development of new synthetic methods and strategies. The successful construction of this intricate natural product would not only be a significant achievement in organic chemistry but would also provide access to larger quantities of the compound and its analogs for further biological evaluation.

Mechanistic Investigations of Biological Activities of Sansevierin a Excluding Clinical Human Trials

In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cellular Models

Investigations into the cytotoxic and antiproliferative effects of Sansevierin A have been conducted on a limited range of cell lines. The available data primarily points towards a lack of significant activity for this specific compound, in contrast to other saponins (B1172615) isolated from the same plant sources.

Effects on Lymphocytic Leukemia Cell Lines (e.g., P388)

A key study involving the bioactivity-directed isolation of compounds from Sansevieria ehrenbergii evaluated their effects on the P388 lymphocytic leukemia cell line. acs.orgstmarys-ca.edu In this research, while other newly isolated spirostanol (B12661974) saponins, sansevistatin 1 and 2, demonstrated inhibitory effects on cancer cell growth, this compound was found to be an exception. acs.orgstmarys-ca.edu It did not exhibit significant inhibition of the P388 cell line. acs.orgstmarys-ca.edu

Effects on Human Cancer Cell Lines (e.g., HeLa, HT116, MCF-7, PC-3)

The same study that tested this compound against the P388 cell line also evaluated it against a panel of human cancer cell lines. acs.orgstmarys-ca.edu Consistent with the findings for the leukemia cell line, this compound did not show notable cancer cell growth inhibition in this panel. acs.orgstmarys-ca.edu

While direct studies on the effect of isolated this compound on HeLa, HT116, MCF-7, and PC-3 cell lines are scarce in the reviewed literature, research on extracts from various Sansevieria species provides some context, although these findings cannot be directly attributed to this compound. For instance, extracts from Sansevieria liberica have shown some cytotoxic activity against HeLa and PC-3 cells. researchgate.net Similarly, extracts from Sansevieria cylindrica were tested against HT116, MCF-7, and PC-3 cell lines, but the isolated compounds in that particular study were found to be inactive. researchgate.net Ethanolic extracts of Sansevieria trifasciata have demonstrated cytotoxic effects against the HCT-116 cell line. nih.gov

Interactive Table: Cytotoxicity of this compound and Sansevieria Extracts on Various Cell Lines

| Compound/Extract | Cell Line | Activity | Source(s) |

| This compound | P388 Lymphocytic Leukemia | No significant inhibition | acs.orgstmarys-ca.edu |

| This compound | Panel of Human Cancer Cell Lines | No significant inhibition | acs.orgstmarys-ca.edu |

| Sansevieria liberica Extract | HeLa | IC50 23 µg/mL | researchgate.net |

| Sansevieria liberica Extract | HCT-116 | IC50 73 µg/mL | researchgate.net |

| Sansevieria liberica Extract | PC-3 | IC50 83 µg/mL | researchgate.net |

| Sansevieria trifasciata Extract | HCT-116 | IC50 10.0 µg/mL | nih.gov |

| Sansevieria cylindrica Compounds | HT116, MCF-7, PC-3 | Inactive | researchgate.net |

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle)

There is a lack of specific research in the reviewed scientific literature investigating the effects of this compound on cellular pathways such as apoptosis and the cell cycle. The induction of apoptosis and arrest of the cell cycle are common mechanisms of action for many cytotoxic phytochemicals. eurekalert.orgfrontiersin.org For instance, studies on extracts from other plants have shown the ability to induce apoptosis through the regulation of proteins like Bax and Bcl-2, and caspases. biomedpharmajournal.org However, no such specific mechanistic studies have been published for this compound.

Oxidative Stress Induction and Antioxidant System Modulation

The role of this compound in inducing oxidative stress or modulating antioxidant systems in cancer cells has not been specifically elucidated in the available literature. Many plant-derived compounds exert their anticancer effects by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells, which often have a compromised antioxidant defense system compared to normal cells. paulwulleman.benih.gov Conversely, some phytochemicals can enhance antioxidant defenses. mdpi.com While extracts from Sansevieria species have been noted for their antioxidant properties, this has not been linked to this compound specifically. researchgate.net

Molecular Target Identification and Interaction Studies (if applicable)

Specific molecular targets of this compound have not been identified in the reviewed scientific literature. The process of target identification is crucial for understanding the mechanism of action of a bioactive compound. frontiersin.org

Protein Binding and Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase)

There are no specific studies available that detail protein binding or enzyme inhibition assays for this compound. However, related research on extracts from Sansevieria trifasciata has shown inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid. e3s-conferences.org The flavonoid-containing fractions of the extract demonstrated the most significant inhibition. e3s-conferences.org It is important to note that this activity has not been specifically attributed to this compound.

Nucleic Acid Interaction Studies

Current scientific literature does not provide specific details on the direct interaction mechanisms between this compound and nucleic acids such as DNA or RNA. While saponins as a class of compounds are known to have diverse biological activities, the specific binding modes or consequential effects of this compound on nucleic acid structure and function have not been extensively investigated or reported. Research into other plant-derived compounds has shown various forms of nucleic acid interactions, including the potential for some molecules to act as molecular chaperones for single-stranded nucleic acids or to bind to specific secondary structures like G-quadruplexes. nih.govmdpi.com However, studies detailing whether this compound partakes in similar interactions are not available.

Effects on Microbiological Systems

This compound is one of several steroidal saponins isolated from Sansevieria ehrenbergii. nih.gov Research has shown that saponins from this plant exhibit antimicrobial activity, particularly against pathogenic fungi. nih.govacs.org Specifically, compounds isolated from S. ehrenbergii have demonstrated activity against Candida albicans and Cryptococcus neoformans. nih.govacs.orgresearchgate.netscribd.com

While this compound itself was noted among the isolated saponins, detailed antimicrobial data often pertains to the broader group of compounds from the plant extract. nih.gov For instance, extracts from other species of the Sansevieria (now Dracaena) genus have been tested against a range of microbes. Methanolic extracts of Sansevieria zeylanica leaves showed activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) of 8 mg/ml, 4 mg/ml, and >16 mg/ml, respectively. jbarbiomed.com Similarly, extracts from Sansevieria roxburghiana have shown activity against C. albicans and Cryptococcus spp., with MICs ranging from 1.0 to 8.0 mg/mL. cabidigitallibrary.orgresearchgate.net It is important to note that these studies often use crude extracts, and the specific contribution of this compound to the observed effects is not always delineated.

Table 1: Antimicrobial Activity of Extracts from Sansevieria Species

| Species | Microorganism | Extract Type | MIC (mg/mL) | Reference |

| S. ehrenbergii | Candida albicans | Saponins | Not specified | nih.govacs.org |

| S. ehrenbergii | Cryptococcus neoformans | Saponins | Not specified | nih.govacs.org |

| S. zeylanica | Escherichia coli | Methanolic Leaf | 8 | jbarbiomed.com |

| S. zeylanica | Staphylococcus aureus | Methanolic Leaf | 4 | jbarbiomed.com |

| S. zeylanica | Pseudomonas aeruginosa | Methanolic Leaf | >16 | jbarbiomed.com |

| S. roxburghiana | Candida albicans | Various | 1.0 - 8.0 | cabidigitallibrary.orgresearchgate.net |

| S. roxburghiana | Cryptococcus spp. | Various | 1.0 - 8.0 | cabidigitallibrary.orgresearchgate.net |

The precise antimicrobial mechanisms of this compound are not well-defined. However, research on compounds from Sansevieria species provides some insights. One significant mechanism is the inhibition of biofilm formation. researchgate.netresearchgate.net Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents.

Studies on extracts from Sansevieria trifasciata have demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa. researchgate.netresearchgate.net One of the compounds identified in these extracts, Neophytadiene, is thought to interfere with the bacterial membrane due to its lipophilic nature, potentially disrupting cell wall formation. researchgate.netresearchgate.net The inhibition of biofilm formation is a critical therapeutic strategy as it can circumvent the challenges posed by antibiotic resistance without directly killing the bacteria, thereby reducing selective pressure for the development of resistance. biomedpharmajournal.org

Antimicrobial Activity (e.g., against Candida albicans, Cryptococcus neoformans, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Immunomodulatory Activities in Cellular and Animal Models

There is a lack of direct research into the immunomodulatory activities of purified this compound. However, studies on related compounds and extracts from other plants suggest potential pathways for such activity. For instance, some plant-derived nucleic acids have been shown to regulate immune responses, such as activating NF-κB/AP-1 and inducing TNF-α production in murine macrophages. frontiersin.org Other plant extracts have demonstrated the ability to modulate T-cell populations in mouse models. nih.gov While these findings highlight the potential for plant-derived compounds to influence the immune system, specific studies on this compound are required to determine its immunomodulatory profile.

Inhibition of Capillary Permeability Activity

A key biological activity associated with a steroidal saponin (B1150181) isolated from Sansevieria cylindrica (now Dracaena cylindrica) is the inhibition of capillary permeability. mdpi.comresearchgate.netlfi-naas.org.ua This activity was observed in a model where an increase in capillary permeability was induced by acetic acid, which represents a typical first stage of an inflammatory reaction. mdpi.com The saponin demonstrated an ability to counteract this effect. mdpi.comresearchgate.net Notably, this particular saponin also showed no hemolytic effects in vitro, a common toxicity concern with many saponins. mdpi.com This lack of hemolytic activity was attributed to the distribution of sugar units around the aglycone, which reduces its hydrophobicity and amphipathic character. mdpi.com While this research points to a significant anti-inflammatory-related activity for a saponin from the same genus, it is important to clarify that this finding was not reported for this compound specifically.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Sansevierin a and Analogs

Systematic Modification of Sansevierin A Structure

Systematic modification of the this compound structure would theoretically involve alterations to both its steroidal aglycone and its sugar moiety. This compound, isolated from Sansevieria ehrenbergii, is a spirostanol (B12661974) saponin (B1150181). acs.org Although a dedicated library of synthetic this compound analogs has not been extensively reported, general strategies for modifying related steroidal saponins (B1172615) can be applied. These modifications typically target several key areas:

The Aglycone (Sapogenin): The steroidal backbone of this compound presents multiple sites for modification. Changes can include the introduction or removal of hydroxyl groups, the alteration of their stereochemistry, and the introduction of other functional groups. For instance, studies on other spirostanol saponins have shown that the presence and position of hydroxyl groups on the aglycone can significantly impact cytotoxicity. jst.go.jp

The Sugar Chain: The nature, number, and sequence of monosaccharide units in the sugar chain attached to the aglycone are critical determinants of biological activity. jst.go.jp Modifications could involve:

Varying the type of sugar (e.g., glucose, rhamnose, xylose).

Altering the length and branching of the oligosaccharide chain.

Changing the anomeric configuration (α or β) of the glycosidic linkages.

Introducing acyl groups, such as acetyl groups, to the sugar residues. Acetylated saponins are frequently found in nature and their presence can modulate bioactivity. jst.go.jp

While direct examples for this compound are scarce, research on other steroidal saponins, such as those from the Allium and Dracaena genera, demonstrates that even minor changes in the sugar moiety can lead to significant differences in cytotoxic effects. nih.govnih.gov

Correlation between Structural Features and In Vitro Biological Activities

The in vitro biological activities of spirostanol saponins, including cytotoxicity against cancer cell lines, are intricately linked to their structural features. General correlations observed within this class of compounds offer a framework for predicting the potential effects of modifying this compound.

Upon its isolation, this compound was evaluated against a panel of human cancer cell lines but was found to be inactive. acs.orgresearchgate.net However, other closely related saponins isolated from the same plant, such as sansevistatins 1 and 2, did exhibit inhibitory effects on cancer cell growth. acs.orgresearchgate.net This suggests that subtle structural differences are critical for cytotoxicity.

Key structural determinants of activity in spirostanol saponins include:

The Glycoside Unit: The presence of a sugar chain is generally considered essential for the cytotoxic activity of steroidal saponins. acs.org The aglycone alone (sapogenin) is often less active.

The Nature of the Sugar Chain: The composition and sequence of sugars are highly influential. For example, some studies on other saponins have indicated that a branched trisaccharide moiety containing a xylose residue can enhance cytotoxicity. researchgate.net The number of sugar units also plays a role, with some studies showing that disaccharide saponin analogs are less active than their monosaccharide counterparts.

The Aglycone Structure: The stereochemistry and functional groups of the aglycone are important. For example, the 25S configuration has been noted as being critical for activity against certain leukemia cells. nih.gov The presence of additional hydroxyl groups can either enhance or diminish activity depending on their position. researchgate.net

The following table summarizes the cytotoxic activity of some spirostanol saponins, illustrating the impact of structural variations.

| Compound/Extract | Source Organism | Tested Cell Lines | Activity |

| This compound | Sansevieria ehrenbergii | P388, Panel of human cancer cell lines | Inactive |

| Sansevistatins 1 & 2 | Sansevieria ehrenbergii | P388, Panel of human cancer cell lines | Active |

| Trifasciatosides C & D | Sansevieria trifasciata | HeLa | Moderately Active |

| A new steroidal saponin | Sansevieria cylindrica | --- | Inhibited capillary permeability |

This table is generated based on available data and is for illustrative purposes. acs.orgjst.go.jpresearchgate.netnih.gov

Computational Approaches to SAR/SPR (e.g., Molecular Docking, QSAR Modeling)

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for elucidating the SAR and SPR of complex natural products like this compound. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a saponin) when bound to a target protein, allowing for the estimation of binding affinity. For saponins, molecular docking studies have been used to investigate their interactions with various cancer-related targets, such as the HER2 receptor and tubulin. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for biological activity. For instance, in silico studies on saponins from Convallaria majalis indicated that diol derivatives had a higher affinity for target proteins than their tetrol and pentol counterparts. researchgate.net Although specific molecular docking studies on this compound are not widely reported, this approach could be used to predict its potential biological targets and guide the design of analogs with improved binding characteristics.

QSAR Modeling: QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into how steric and electrostatic fields of a molecule influence its activity. mdpi.com QSAR studies on saponins have been employed to predict activities like cytotoxicity and to distinguish between different biological effects, such as cytotoxicity and hemolytic activity. researchgate.netnih.gov For example, a QSAR model for gypsogenin-containing saponins identified that the presence of a xylose residue and an acetyl group in the sugar chains were important for enhancing cytotoxicity. researchgate.net A QSAR study on this compound and its hypothetical analogs could help in identifying the key physicochemical properties and structural features that govern its (in)activity and guide the synthesis of more potent compounds.

These computational approaches provide a rational basis for understanding the complex SAR of steroidal saponins and can significantly accelerate the discovery of novel therapeutic agents based on the this compound scaffold. researchgate.netmdpi.com

Analytical Methods for Sansevierin a Quantification and Detection

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Sansevierin A from complex plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental tools in its study.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its more advanced counterpart, UHPLC, are the most widely used techniques for the analysis of non-volatile secondary metabolites like steroidal saponins (B1172615). mdpi.com These methods offer high resolution and sensitivity for separating individual saponins from intricate mixtures. The isolation of steroidal saponins from Sansevieria species often involves preparative or semi-preparative HPLC in the final purification stages. mdpi.com

A typical HPLC method for the analysis of compounds in Sansevieria involves a reversed-phase column. ekb.eg For instance, the analysis of phenolic compounds in Sansevieria suffruticosa and Sansevieria trifasciata has been performed using a C18 column. ekb.eg Similarly, the analysis of steroidal saponins in Paris polyphylla, a plant also rich in these compounds, utilized a reversed-phase C18 column with a gradient elution system. nih.govnih.gov UHPLC offers advantages over conventional HPLC, including higher resolution, improved peak shape, and increased sensitivity, making it well-suited for complex plant extracts. mdpi.com

| Parameter | Typical HPLC/UHPLC Conditions for Sansevieria Saponin (B1150181) Analysis |

| Column | Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 2.6 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent A) and Water with an acid modifier like formic acid or acetic acid (Solvent B) ekb.egnih.govnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min ekb.egnih.gov |

| Column Temperature | 25 - 40°C |

| Injection Volume | 1 - 20 µL ekb.egnih.gov |

HPLC systems are commonly equipped with an Ultraviolet-Visible (UV-Vis) or a Diode-Array Detector (DAD) for the detection of analytes. Saponins, including this compound, lack a strong chromophore, which can result in low sensitivity with UV detection. Detection is often performed at low wavelengths, typically around 203-210 nm. nih.gov For instance, in the HPLC analysis of phenolic compounds in Sansevieria species, detection was carried out at 280 nm. ekb.eg While not ideal for high sensitivity quantification of saponins, UV-Vis detection can be used for preliminary analysis and for compounds present in higher concentrations.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and sensitive quantification of steroidal saponins. nih.gov While one review noted that, to their knowledge, hyphenated techniques like LC-MS had not been used for the rapid screening of saponins from Dracaena and Sansevieria, more recent studies have demonstrated their successful application. mdpi.comekb.eg

LC-MS/MS provides high selectivity and sensitivity, with low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range. nih.gov For example, a metabolomic profiling study of Sansevieria trifasciata leaves and roots successfully used HPLC-PAD-ESI/MS/MS to tentatively identify numerous steroidal saponins. ekb.eg The analysis is typically performed in negative ion mode using electrospray ionization (ESI), where saponins produce deprotonated molecular ions [M-H]⁻. nih.govekb.eg The subsequent fragmentation (MS/MS) of these ions provides structural information about the sugar chains and the aglycone, aiding in identification. nih.gov

| Parameter | Typical LC-MS/MS Conditions for Steroidal Saponin Analysis |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode nih.govekb.eg |

| Mass Analyzer | Triple Quadrupole (QqQ) or Hybrid systems (e.g., Q-TOF) nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

| LOD/LOQ | Can range from 0.5 to 10 ng/mL (LOD) and 2 to 34 ng/mL (LOQ) for various steroidal saponins nih.gov |

UV-Vis Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the large molecular weight and low volatility of intact steroidal saponins like this compound, direct analysis by GC-MS is not feasible. However, GC-MS plays a crucial role in the structural elucidation of these compounds after chemical modification. mdpi.com

The standard procedure involves acid hydrolysis of the saponin to cleave the glycosidic bonds, separating the aglycone (sapogenin) from the sugar moieties. mdpi.comsemanticscholar.org The individual sugar units can then be identified by GC-MS after derivatization. jst.go.jp This method is essential for determining the types of monosaccharides that constitute the sugar chain of the saponin. mdpi.com Similarly, the sapogenin portion can also be analyzed by GC-MS to aid in its structural identification. ncsu.edu For example, GC-MS analysis of hydrolyzed extracts from sisal waste allowed for the characterization of five different steroidal sapogenins. ncsu.edu

Capillary Electrophoresis (CE) Based Methods

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their charge-to-mass ratio. It has been suggested as a potential method for the rapid screening of saponins in plant extracts when coupled with mass spectrometry (CE-MS). mdpi.comsci-hub.se However, to date, there is limited literature available on the specific application of CE-based methods for the quantification and detection of this compound or other saponins from Sansevieria species. mdpi.com

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are often used for the rapid quantification of total classes of compounds in plant extracts. For saponins, colorimetric methods have been developed. One common method involves the use of vanillin (B372448) and sulfuric acid, which react with triterpenes and steroids to produce a colored product that can be measured with a spectrophotometer. norfeed.netnih.gov Another method uses p-anisaldehyde and sulfuric acid for the specific detection of steroidal saponins. norfeed.netsemanticscholar.org

These methods are useful for estimating the total saponin content but lack the specificity to quantify an individual compound like this compound within a complex mixture. The reaction is not unique to this compound and other structurally related saponins and sapogenins would interfere with the measurement. Therefore, while useful for preliminary screening, these assays are not suitable for the specific quantification of this compound. There is currently no published research detailing a specific spectrophotometric or fluorometric assay developed exclusively for this compound.

Hyphenated Techniques for Rapid Screening and Dereplication

The analysis and identification of specific natural products, such as this compound, from complex plant extracts can be a time-consuming process. Traditional methods involve extensive chromatographic separation followed by spectroscopic analysis of the pure compound. However, the advent of hyphenated analytical techniques has revolutionized natural product research by allowing for the rapid screening and identification of known compounds directly from crude extracts, a process known as dereplication. nih.gov This approach significantly accelerates the discovery of novel compounds by quickly eliminating already identified molecules from further detailed investigation.

Hyphenated techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method online. nih.gov This integration allows for the separation of individual components from a mixture, followed immediately by the generation of rich structural information for each component as it elutes. For the analysis of steroidal saponins like this compound, the most potent and commonly used hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of modern phytochemical analysis. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net In a typical LC-MS analysis of a plant extract, the sample is first separated on an HPLC column, often a reverse-phase C18 column. The individual compounds then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common and gentle ionization technique used for saponins, as it typically produces a protonated molecular ion [M+H]⁺ or other adducts, which directly provides the molecular weight of the compound.

Tandem mass spectrometry (MS/MS or MS²) further enhances the identification process. In this technique, the molecular ion of interest is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern is often unique to the compound's structure, providing valuable clues about the aglycone core and the sequence and type of sugar residues in the saponin. nih.gov This fragmentation data can be compared against spectral libraries or published data for dereplication purposes.

Despite the power of these methods, a 2021 review on steroidal saponins from Dracaena and Sansevieria noted that, to their knowledge, hyphenated techniques such as LC-MS had not yet been utilized for the rapid screening and dereplication of saponins from these genera. nih.gov Research on Sansevieria species has employed LC-MS/MS to identify other classes of compounds, such as alkaloids and flavonoids, but specific dereplication data for this compound is not yet present in the literature. nih.gov

Should LC-MS be applied to the analysis of this compound, the expected data would follow a predictable pattern based on its known structure. The table below illustrates the type of data that would be generated in a hypothetical LC-MS/MS analysis for the dereplication of this compound.

Table 1: Illustrative LC-MS/MS Data for Hypothetical this compound Analysis

| Parameter | Expected Data | Information Provided |

| Retention Time (tR) | Compound-specific | Polarity and chromatographic behavior |

| Molecular Ion [M+H]⁺ | m/z 1047.5 | Molecular weight confirmation |

| MS/MS Fragments | m/z 885.4 | Loss of a rhamnose residue |

| m/z 739.3 | Loss of rhamnose and a glucose residue | |

| m/z 415.3 | Aglycone fragment (Tigogenin) |

Note: This table is illustrative and based on the known structure of this compound. The exact m/z values and fragmentation patterns would need to be confirmed by experimental analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR represents another powerful hyphenated technique that provides even more detailed structural information. nih.gov It directly couples an HPLC system to an NMR spectrometer. While less sensitive than LC-MS, LC-NMR provides comprehensive 1D and 2D NMR data (such as ¹H, ¹³C, COSY, HSQC, and HMBC) on compounds as they are separated chromatographically. This allows for the unambiguous determination of a compound's structure, including the complex stereochemistry often found in natural products. nih.gov

The application of LC-NMR, particularly in a "stopped-flow" mode where the elution is paused to acquire detailed spectra for a specific peak, would be invaluable for confirming the identity of this compound in an extract and for characterizing new, related saponins. researchgate.net As with LC-MS, the specific application of LC-NMR to saponins from Sansevieria has not been reported. nih.gov The combination of LC-MS and LC-NMR provides a formidable platform for the rapid and confident dereplication of known compounds and the structural elucidation of new ones from complex natural sources.

Potential Research Applications and Future Directions for Sansevierin a Excluding Clinical Human Applications

Sansevierin A as a Biochemical Probe for Mechanistic Research

While this compound itself did not exhibit notable cytotoxic activity in initial screenings, its well-defined chemical structure makes it a valuable tool for mechanistic research. stmarys-ca.eduacs.org As a spirostanol (B12661974) saponin (B1150181), it belongs to a class of compounds known for their interactions with cell membranes. mdpi.com

The potential of this compound as a biochemical probe lies in its ability to serve as a structural reference in structure-activity relationship (SAR) studies. mdpi.com By comparing the inert nature of this compound with its bioactive structural analogs, such as sansevistatin 1 and sansevistatin 2, researchers can identify the specific molecular motifs and stereochemical features that are essential for biological activity, like cytotoxicity or antimicrobial effects. stmarys-ca.eduacs.org It can function as a negative control in experiments designed to elucidate the mechanisms of membrane disruption or other cellular effects induced by cytotoxic saponins (B1172615).

Furthermore, this compound can be utilized as a substrate in studies focused on biotransformation. nih.govresearchgate.net Research into the enzymatic modification of steroidal saponins by microorganisms, for instance, can reveal pathways for creating novel derivatives. nih.gov Using this compound in such systems could help identify enzymes like glycosidases or oxidoreductases that can alter its structure, potentially converting it into a more active compound and shedding light on the biosynthesis and metabolic pathways of saponins. researchgate.net

Potential in Agricultural Science (e.g., Plant Growth Regulation, Pest Control)

The application of this compound in agricultural science is a promising, albeit largely unexplored, field. The most direct potential lies in the area of pest control.

Pest Control : Plants from the Sansevieria genus are widely recognized for their natural resistance to pests. thebotanicalbarindy.com This characteristic is largely attributed to the presence of saponins, which act as a natural defense mechanism. thebotanicalbarindy.com Saponins typically have a bitter taste that deters insects and other pests from feeding on the plant tissues. thebotanicalbarindy.com This inherent property suggests that this compound, as a constituent saponin, could be developed into a natural, biodegradable pesticide. Utilizing such plant-based compounds could reduce the reliance on synthetic chemical pesticides in agriculture, offering a more eco-friendly approach to pest management. thebotanicalbarindy.comals-gardencenter.com Strategies could involve creating formulations for direct spray application or exploring methods for genetically engineering crops to produce such deterrents. als-gardencenter.com

Plant Growth Regulation : Plant Growth Regulators (PGRs) are organic compounds that influence physiological processes in plants, including growth and development. byjus.comontario.ca While there is no direct evidence of this compound acting as a PGR, many plant-derived secondary metabolites are known to have regulatory effects on other plants (allelopathy) or on the producing plant itself. Future research could investigate whether this compound or its derivatives exhibit any hormonal effects, such as influencing root formation, shoot elongation, or flowering time. gard.inresearchgate.net

Chemoinformatic and Computational Drug Discovery Initiatives (Preclinical, Not Human-Focused)

Chemoinformatics and computational methods are integral to modern discovery pipelines, providing a rapid and cost-effective means to predict the biological potential of chemical compounds. nih.govfrontiersin.org this compound is well-suited for such in silico studies due to its defined structure and the availability of its properties in chemical databases. knapsackfamily.commetabolomicsworkbench.orgnaturalproducts.net

These initiatives can proceed in a preclinical, non-human-focused context, for example, by targeting agricultural pathogens or pests. The known molecular descriptors of this compound can be used as a starting point for virtual screening campaigns. naturalproducts.net Its three-dimensional structure can be docked against the protein targets of known pesticides or fungicides to predict potential inhibitory activity.

Moreover, the structure of this compound can serve as a scaffold in computational chemistry. mdpi.com By modifying functional groups in silico, researchers can generate a library of virtual derivatives. These derivatives can then be assessed for improved binding affinity to target proteins or for more favorable physicochemical properties, guiding the synthesis of new compounds with enhanced agricultural or other non-clinical applications. jcimcr.orgnih.gov

Emerging Research Frontiers and Unexplored Biological Activities of this compound

The initial focus on the antineoplastic potential of saponins from Sansevieria ehrenbergii led to the classification of this compound as inactive in that specific context. stmarys-ca.edunih.gov However, this leaves a wide range of other potential biological activities unexplored.

A significant research frontier is the investigation of its antimicrobial properties. Other saponins isolated from the same plant extract demonstrated activity against the pathogenic fungi Candida albicans and Cryptococcus neoformans. stmarys-ca.edunih.gov This strongly suggests that this compound should be systematically screened against a broad spectrum of microbes, including bacteria and other fungi, to determine its potential as an antimicrobial agent. Extracts from Sansevieria species are known to possess antibacterial effects, and identifying the specific compounds responsible is a key research goal. researchgate.netresearchgate.net

Given that less than 10% of Sansevieria and related Dracaena species have been scientifically investigated, there is a high probability of discovering new, structurally related saponins. mdpi.com These discoveries could provide further insights into the structure-activity relationships within this class of compounds and uncover novel biological functions.

Challenges and Opportunities in this compound Research

The advancement of research on this compound faces several challenges but is also presented with significant opportunities.

Challenges:

Low Natural Abundance : A primary obstacle is the extremely low yield of this compound from its natural source, reported to be around 10⁻⁵ %. stmarys-ca.eduacs.org This makes the isolation of large quantities for extensive biological screening both difficult and costly.

Complexity of Synthesis and Isolation : The chemical structure of this compound is complex, making its total synthesis a formidable and expensive challenge. mdpi.com Additionally, separating it from a complex mixture of other similar saponins in the plant extract is a tedious and highly challenging process. mdpi.com

Limited Direct Research : There is a scarcity of studies focusing specifically on this compound. Much of the current understanding is inferred from research on crude Sansevieria extracts or on closely related saponins.

Opportunities:

Structure-Activity Relationship (SAR) Studies : The inactivity of this compound as a cytotoxic agent, in stark contrast to its close structural relatives, provides a unique opportunity. It can be used as a molecular tool to pinpoint the exact structural requirements for the cytotoxic and antimicrobial activities of spirostanol saponins. acs.orgmdpi.com

Agricultural Applications : The established pest-resistant nature of Sansevieria plants creates a clear path for investigating this compound as a lead compound for a natural pesticide. thebotanicalbarindy.com

Biotransformation and Derivatization : The low natural yield can potentially be overcome through microbial biotransformation or synthetic derivatization, which could also lead to the generation of novel analogs with enhanced or new biological activities. nih.gov

Computational Exploration : Its well-characterized structure makes it an ideal candidate for computational studies to predict new biological targets and guide future experimental research, saving time and resources. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Sansevierin A from its natural source, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel) or HPLC. Validate purity using NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC-DAD (>95% purity threshold). For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously .

- Key Considerations : Ensure spectral data match established literature. Cross-reference with databases like Reaxys or SciFinder for structural confirmation.

Q. How should researchers design initial bioactivity assays for this compound to assess antimicrobial or cytotoxic effects?

- Methodological Answer : Use in vitro models (e.g., bacterial strains for antimicrobial assays; cancer cell lines like HeLa or MCF-7 for cytotoxicity). Follow CLSI guidelines for antimicrobial testing (minimum inhibitory concentration, MIC) and MTT assays for cytotoxicity. Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure statistical validity .

- Data Interpretation : Normalize results against solvent controls and report IC₅₀/MIC values with confidence intervals.

Q. What are the best practices for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Test pH ranges (2–12) and temperatures (4°C, 25°C, 40°C) over 1–4 weeks. Use Arrhenius equations to predict shelf-life .

- Documentation : Include raw chromatograms and degradation kinetics in supplementary materials for peer review .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Perform meta-analysis of existing literature to identify variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity assays). Address batch-to-batch variability by standardizing compound sourcing and analytical methods .

- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study consistency .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches (proteomics/metabolomics) with CRISPR-Cas9 knockout models to identify target pathways. Use molecular docking to predict protein interactions (e.g., with PDB structures) and validate via SPR or ITC binding assays .

- Data Integration : Employ pathway analysis tools (KEGG, STRING) to contextualize results and avoid overinterpretation of single-target effects .

Q. How should researchers optimize synthetic routes for this compound analogs to enhance bioactivity?

- Methodological Answer : Apply retrosynthetic analysis to identify modular intermediates. Use parallel synthesis or flow chemistry for rapid analog generation. Characterize analogs via XRD for stereochemical confirmation and assay against resistant cell lines to establish structure-activity relationships (SAR) .

- Quality Control : Track reaction yields and enantiomeric purity using chiral HPLC or SFC .

Q. What experimental designs are critical for in vivo toxicity and pharmacokinetic studies of this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423 guidelines) and pharmacokinetic profiling (plasma half-life, AUC via LC-MS/MS). Include dose-ranging studies and histopathological analysis. For translational relevance, adhere to ARRIVE 2.0 guidelines .

- Ethical Compliance : Obtain institutional animal care committee approvals and document protocols in supplementary materials .

Methodological Frameworks

- Literature Reviews : Systematically catalog prior studies using PRISMA guidelines to identify knowledge gaps .

- Data Reproducibility : Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles .

- Manuscript Preparation : Structure discussions around unresolved questions (e.g., "How does this compound bypass multidrug resistance?") to align with journal scopes like Journal of Natural Products or Phytochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.